molecular formula C11H14ClN3O2S B14175699 1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate CAS No. 926030-41-3

1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate

Katalognummer: B14175699
CAS-Nummer: 926030-41-3
Molekulargewicht: 287.77 g/mol
InChI-Schlüssel: JZXRNWQAIQHBTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate typically involves the reaction of 4-chloro-1,3-benzothiazole with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chloro-1,3-benzothiazol-2-yl)phenol
  • 1-(4-Chloro-2-imino-benzothiazol-3-yl)-2-phenoxy-ethanone
  • N-(4-chloro-1,3-benzothiazol-2-yl)nicotinamide

Uniqueness

1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate stands out due to its unique combination of the benzothiazole ring and the propylurea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

926030-41-3

Molekularformel

C11H14ClN3O2S

Molekulargewicht

287.77 g/mol

IUPAC-Name

1-(4-chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate

InChI

InChI=1S/C11H12ClN3OS.H2O/c1-2-6-13-10(16)15-11-14-9-7(12)4-3-5-8(9)17-11;/h3-5H,2,6H2,1H3,(H2,13,14,15,16);1H2

InChI-Schlüssel

JZXRNWQAIQHBTL-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)NC1=NC2=C(S1)C=CC=C2Cl.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.